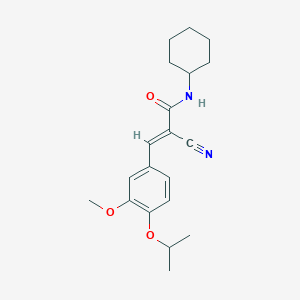
(E)-2-cyano-N-cyclohexyl-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-cyano-N-cyclohexyl-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CCPA belongs to the class of adenosine receptor agonists, which are compounds that bind to and activate adenosine receptors in the body. Adenosine receptors are widely distributed throughout the body and play important roles in regulating various physiological processes, including cardiovascular function, immune response, and neurotransmitter release.
Mécanisme D'action
(E)-2-cyano-N-cyclohexyl-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide exerts its effects through the activation of adenosine receptors, specifically the A1 and A3 subtypes. Activation of these receptors leads to a variety of downstream effects, including inhibition of adenylate cyclase, activation of potassium channels, and inhibition of calcium channels. These effects ultimately lead to the reduction of cellular excitability and the modulation of various physiological processes.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on cardiovascular function, this compound has been shown to modulate immune function, reduce inflammation, and protect against oxidative stress. This compound has also been studied for its potential role in the treatment of neurodegenerative diseases, as adenosine receptors are widely expressed in the brain and play important roles in regulating neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (E)-2-cyano-N-cyclohexyl-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide is its selectivity for adenosine receptors, which allows for more precise targeting of specific physiological processes. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to achieve sustained therapeutic effects in vivo. Another limitation is the potential for off-target effects, as adenosine receptors are widely expressed throughout the body and play a variety of roles in different physiological processes.
Orientations Futures
There are several potential future directions for research on (E)-2-cyano-N-cyclohexyl-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide. One area of interest is in the development of more potent and selective adenosine receptor agonists, which could have improved therapeutic efficacy and fewer off-target effects. Another area of interest is in the development of novel drug delivery systems, such as nanoparticles or liposomes, which could improve the pharmacokinetic properties of this compound and enhance its therapeutic potential. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential role in the treatment of various diseases.
Méthodes De Synthèse
(E)-2-cyano-N-cyclohexyl-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide can be synthesized through a multi-step process that involves the reaction of several starting materials. The synthesis of this compound typically begins with the reaction of 3-methoxy-4-hydroxybenzaldehyde with propan-2-ol to form 3-methoxy-4-propan-2-yloxybenzaldehyde. This intermediate is then reacted with cyclohexylamine to form the corresponding imine. The imine is subsequently reduced with sodium borohydride to form the amine intermediate, which is then reacted with acrylonitrile to form this compound.
Applications De Recherche Scientifique
(E)-2-cyano-N-cyclohexyl-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide has been widely studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cardiovascular disease. Adenosine receptors play a key role in regulating cardiovascular function, and this compound has been shown to activate these receptors in a selective and potent manner. Studies have shown that this compound can reduce blood pressure, improve cardiac function, and protect against ischemic injury in animal models of cardiovascular disease.
Propriétés
IUPAC Name |
(E)-2-cyano-N-cyclohexyl-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-14(2)25-18-10-9-15(12-19(18)24-3)11-16(13-21)20(23)22-17-7-5-4-6-8-17/h9-12,14,17H,4-8H2,1-3H3,(H,22,23)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSBVKXVCJQRIA-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-benzoylphenyl)-2-(4-fluorophenyl)-N-[(methoxyimino)methyl]acetamide](/img/structure/B2701792.png)
![3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2701793.png)
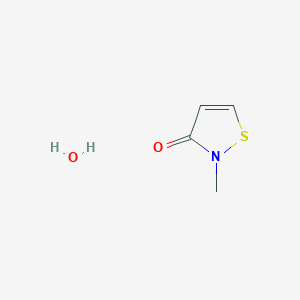
![1-[(5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2701799.png)

![N-(3,5-dimethylphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2701802.png)
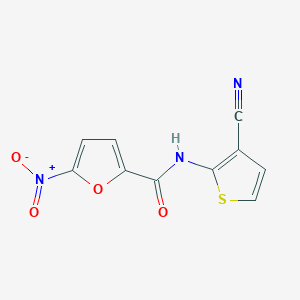
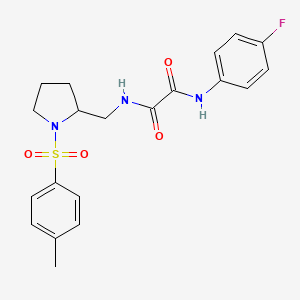
![2-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2701805.png)
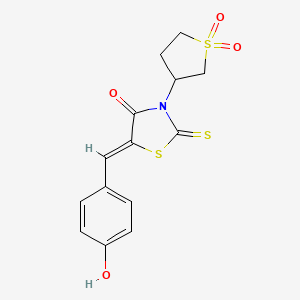
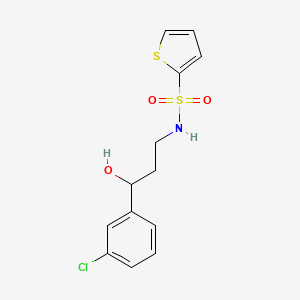
![N-(benzo[d][1,3]dioxol-5-yl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide](/img/structure/B2701810.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2701812.png)